(3-Ethyl-1-methylcyclohexyl)methanamine

Description

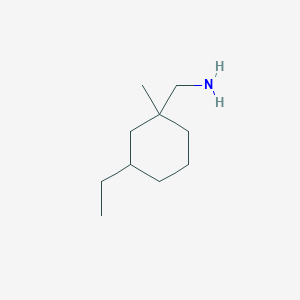

(3-Ethyl-1-methylcyclohexyl)methanamine is a cyclohexane derivative with a methanamine group (-CH2NH2) attached to a substituted cyclohexane ring. Its molecular formula is C9H19N, and its structure features a methyl group at position 1 and an ethyl group at position 3 of the cyclohexane ring, as indicated by the SMILES notation CCC1CCCC(C1)CN .

The compound’s commercial availability (e.g., through suppliers listed in ) suggests its use in research settings, particularly in drug discovery or materials science.

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(3-ethyl-1-methylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21N/c1-3-9-5-4-6-10(2,7-9)8-11/h9H,3-8,11H2,1-2H3 |

InChI Key |

LGFPAZDBPNTQNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)(C)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Ethyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexanemethanamine with ethyl and methyl groupsIndustrial production methods may involve bulk manufacturing processes, ensuring the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

(3-Ethyl-1-methylcyclohexyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Ethyl-1-methylcyclohexyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (3-Ethyl-1-methylcyclohexyl)methanamine with key structural analogues, focusing on substituent effects and physicochemical properties:

Key Observations:

- Substituent Impact : The ethyl and methyl groups on the cyclohexane ring increase hydrophobicity compared to unsubstituted cyclohexanemethanamine, likely reducing water solubility. This effect is analogous to 2-ethylhexylamine, where branching lowers solubility .

- Volatility : Methylamine’s high vapor pressure (2,622 mm Hg at 25°C) contrasts with the likely lower volatility of this compound due to its larger molecular weight and rigid cyclohexane ring.

Reactivity and Functional Group Comparisons

The primary amine group (-NH2) in This compound enables reactions typical of aliphatic amines, such as:

- Nitrone Formation : Similar to N-(phenylmethylene)-methanamine N-oxide (a nitrone derivative), the amine could participate in cycloadditions for functionalizing biomolecules .

- Mannich Reactions: Cyclohexanone-derived aminoketones (e.g., ) highlight the utility of cyclohexylamines in constructing pharmacologically active scaffolds .

Biological Activity

(3-Ethyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol. This compound has garnered attention for its potential biological activities and interactions with various biomolecules. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and related fields.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H21N/c1-3-9-5-4-6-10(2,7-9)8-11/h9H,3-8,11H2,1-2H3 |

| InChI Key | LGFPAZDBPNTQNA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCCC(C1)(C)CN |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. Research indicates that it can act as an inhibitor or activator depending on the context of its application.

Biological Activities

Research into the biological activities of this compound suggests several potential applications:

1. Enzyme Interaction:

- The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity.

2. Cellular Effects:

- It influences cell signaling pathways and gene expression, which may affect cellular metabolism and function .

3. Toxicological Studies:

- Preliminary studies indicate that derivatives of cyclohexylmethanamine exhibit varying degrees of toxicity, which may be relevant for understanding the safety profile of this compound in biological systems .

Case Studies

A review of existing literature highlights various studies focusing on the biological effects of similar compounds, which may provide insights into the potential effects of this compound:

Study 1: Cytotoxicity Assessment

- A study assessed the cytotoxic effects of cyclohexanemethanamine derivatives on yeast and human lung epithelial cells. The findings demonstrated that structural modifications significantly influenced cytotoxicity profiles, suggesting that this compound could exhibit unique cellular responses based on its structure .

Study 2: Enzyme Inhibition

- Another investigation focused on enzyme inhibition assays involving similar amines, revealing that structural variations can lead to significant differences in inhibitory potency against specific targets. Such findings underline the importance of further research into this compound's mechanism as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.